molecular formula C10H6BrClFNO2S2 B10964715 N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B10964715
M. Wt: 370.6 g/mol
InChI Key: GAEZTINYYXIYEU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide is a synthetic organic compound characterized by its unique combination of bromine, fluorine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-2-fluoroaniline, which is then subjected to sulfonation and subsequent coupling with 5-chlorothiophene-2-sulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of halogens and sulfonamide groups can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the halogen atoms can participate in halogen bonding, enhancing the compound’s overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide
  • N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-amine

Uniqueness

Compared to similar compounds, N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it more versatile in various applications.

Properties

Molecular Formula

C10H6BrClFNO2S2

Molecular Weight

370.6 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6BrClFNO2S2/c11-6-1-2-8(7(13)5-6)14-18(15,16)10-4-3-9(12)17-10/h1-5,14H

InChI Key

GAEZTINYYXIYEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)NS(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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